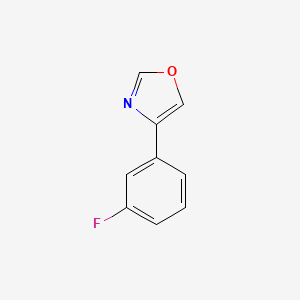

4-(3-Fluorophenyl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-2-7(4-8)9-5-12-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSVYXCQRFTJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=COC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625274 | |

| Record name | 4-(3-Fluorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620971-54-2 | |

| Record name | 4-(3-Fluorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 4-(3-Fluorophenyl)oxazole via the van Leusen Reaction

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive, in-depth technical overview for the synthesis of 4-(3-Fluorophenyl)oxazole, a valuable scaffold in medicinal chemistry, starting from 3-fluorobenzaldehyde. The primary focus is the van Leusen oxazole synthesis, a robust and highly efficient method employing tosylmethyl isocyanide (TosMIC). This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines process optimization and troubleshooting strategies, and specifies analytical characterization of the final product. The content is structured to deliver not only procedural instructions but also the causal logic behind experimental choices, ensuring both scientific integrity and practical applicability for professionals in chemical research and drug development.

Introduction to the 4-Aryloxazole Scaffold

The 1,3-oxazole ring is a privileged heterocyclic motif frequently found in natural products and synthetic molecules with significant pharmacological activities.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in the design of therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[2] The specific target molecule, this compound, incorporates a fluorine atom, a common bioisostere used in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.

Strategic Approach: The van Leusen Oxazole Synthesis

Among the various methods for constructing the oxazole ring, the van Leusen reaction stands out for its versatility, operational simplicity, and reliability, particularly for the synthesis of 5-substituted oxazoles from aldehydes.[1][2] This reaction utilizes tosylmethyl isocyanide (TosMIC), a uniquely functionalized C1 synthon, to react with an aldehyde in the presence of a base, leading directly to the oxazole product.[4][5] Its tolerance for a wide range of functional groups on the aldehyde starting material and generally good yields make it the superior choice for the synthesis of this compound from 3-fluorobenzaldehyde.

The van Leusen Reaction: Mechanism and Principles

A thorough understanding of the reaction mechanism is critical for successful execution and troubleshooting. The reaction proceeds through a multi-step sequence initiated by the deprotonation of TosMIC.[6][7]

The Key Reagent: Tosylmethyl Isocyanide (TosMIC)

TosMIC (p-Toluenesulfonylmethyl isocyanide) is a multifunctional reagent with three key features that drive the synthesis:

-

Acidic α-Carbon: The protons on the methylene carbon are acidic due to the electron-withdrawing effects of both the adjacent sulfonyl (tosyl) and isocyanide groups, allowing for easy deprotonation by a suitable base.[4]

-

Isocyanide Group: The isocyanide carbon acts as a nucleophile after an initial cycloaddition, facilitating ring closure.[5]

-

Tosyl Group: The p-toluenesulfonyl group serves as an excellent leaving group in the final elimination step, which drives the aromatization to form the stable oxazole ring.[5][7]

Reaction Mechanism

The synthesis follows a well-established pathway:

-

Deprotonation: A base, typically potassium carbonate (K₂CO₃), abstracts a proton from the α-carbon of TosMIC to form a nucleophilic carbanion.[6][7]

-

Nucleophilic Addition: The TosMIC anion performs a nucleophilic attack on the electrophilic carbonyl carbon of 3-fluorobenzaldehyde.[6][8]

-

Cyclization (5-endo-dig): The resulting alkoxide intermediate undergoes an intramolecular cyclization. The oxygen anion attacks the electrophilic carbon of the isocyanide group to form a five-membered oxazoline intermediate.[7][8][9]

-

Elimination & Aromatization: The reaction culminates in the base-assisted elimination of the p-toluenesulfinic acid (the tosyl group). This step is often promoted by heating and results in the formation of the stable, aromatic this compound ring.[1][7]

Diagram: van Leusen Reaction Mechanism

Caption: Stepwise mechanism of the van Leusen oxazole synthesis.

Detailed Experimental Protocol

This protocol is a robust procedure for the synthesis of this compound. Strict adherence to anhydrous conditions is recommended for optimal results.[6]

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Moles (mmol) | Eq. | Amount |

| 3-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 10.0 | 1.0 | 1.24 g |

| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | 11.0 | 1.1 | 2.15 g |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 25.0 | 2.5 | 3.46 g |

| Methanol (Anhydrous) | CH₃OH | 32.04 | - | - | 100 mL |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | ~150 mL |

| Deionized Water | H₂O | 18.02 | - | - | ~100 mL |

| Brine (Saturated NaCl) | NaCl(aq) | - | - | - | ~50 mL |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | ~10 g |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluorobenzaldehyde (1.0 eq), tosylmethyl isocyanide (TosMIC) (1.1 eq), and potassium carbonate (2.5 eq).[6][10]

-

Solvent Addition: Add anhydrous methanol (0.1 M solution relative to the aldehyde) to the flask.[10]

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the aldehyde spot indicates reaction completion. The typical reaction time is 4-6 hours.[6]

-

Cooling and Solvent Removal: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.[6][11]

-

Aqueous Work-up: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel.[6]

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).[6]

-

Washing and Drying: Combine all organic layers and wash sequentially with deionized water (50 mL) and brine (50 mL). The brine wash helps to break any emulsions and remove residual water.[6] Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure this compound.[11]

Safety Precautions

-

TosMIC: This reagent is harmful if swallowed or inhaled and causes skin and eye irritation.[12][13] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15] It is also moisture-sensitive.[14][16]

-

Solvents: Methanol and ethyl acetate are flammable. Keep away from ignition sources.

-

General: Perform all operations in a well-ventilated chemical fume hood.

Workflow, Data Analysis, and Troubleshooting

Overall Synthesis Workflow

Diagram: Experimental Workflow

Caption: From reagents to final product: a summary of the workflow.

Expected Results and Characterization

The final product, this compound, should be a solid at room temperature. The structure must be confirmed using standard analytical techniques.

| Analysis Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): Aromatic protons from the fluorophenyl ring (~7.0-7.6 ppm), two distinct singlets for the oxazole ring protons (~7.8-8.2 ppm). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Signals corresponding to the aromatic carbons, with a characteristic C-F coupling for the fluorinated carbon (~161-164 ppm, d, ¹JCF ≈ 245 Hz). Signals for the oxazole ring carbons (~120-155 ppm). |

| Mass Spectrometry (ESI+) | Expected m/z: [M+H]⁺ = 164.0506 for C₉H₇FNO⁺. |

Note: Specific chemical shifts (δ) may vary slightly depending on the solvent and instrument.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Inactive base (K₂CO₃ absorbed moisture).2. Wet solvent or reagents.3. Insufficient temperature. | 1. Use freshly dried K₂CO₃.2. Ensure all glassware is oven-dried and use anhydrous methanol. Handle TosMIC under an inert atmosphere.[6]3. Ensure the reaction reaches and maintains reflux temperature. |

| Formation of Byproducts | 1. Aldehyde starting material contains ketone impurities, which can form nitriles.[6][7]2. Hydrolysis of TosMIC due to moisture.[6] | 1. Purify the 3-fluorobenzaldehyde by distillation or chromatography before use.2. Maintain strict anhydrous conditions throughout the setup and reaction.[6] |

| Incomplete Elimination | The oxazoline intermediate is stable and does not fully convert to the oxazole. | 1. Increase the reaction temperature slightly or extend the reaction time.[6]2. Consider using a stronger, non-nucleophilic base like DBU if K₂CO₃ is ineffective.[6] |

| Difficult Purification | Residual p-toluenesulfinic acid byproduct complicates purification. | Wash the crude organic extract with a dilute solution of sodium hydrosulfide (NaHS) or sodium bisulfite (NaHSO₃) to remove the sulfinic acid.[6][9] |

Conclusion

The van Leusen oxazole synthesis is a highly effective and reliable method for the preparation of this compound from 3-fluorobenzaldehyde. By understanding the reaction mechanism and carefully controlling key parameters such as reagent purity and anhydrous conditions, researchers can achieve high yields of the desired product. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for scientists and professionals, enabling efficient synthesis and contributing to the advancement of research and drug development programs that rely on this important heterocyclic scaffold.

References

-

Wikipedia. Van Leusen reaction. Available from: [Link]

-

NROChemistry. Van Leusen Reaction. Available from: [Link]

-

I-MCR. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Available from: [Link]

-

Organic Chemistry Portal. Van Leusen Reaction. Available from: [Link]

-

Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Available from: [Link]

-

Rzepa, H. Mechanism of the Van Leusen reaction. Henry Rzepa's Blog. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]

-

PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. Available from: [Link]

-

Loba Chemie. SAFETY DATA SHEET - p-TOLUENE SULFONYLMETHYL ISOCYANIDE. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

-

ResearchGate. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 5. Van Leusen Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 8. Mechanism of the Van Leusen reaction. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 10. sciforum.net [sciforum.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. lobachemie.com [lobachemie.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 4-(3-Fluorophenyl)oxazole

Abstract: This technical guide provides a comprehensive framework for the structural elucidation and spectroscopic characterization of 4-(3-Fluorophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] This document outlines the theoretical basis and practical application of core spectroscopic techniques, including Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols, data interpretation strategies, and expected quantitative results are presented to ensure methodological rigor and reproducibility. This guide is intended for researchers, chemists, and drug development professionals requiring a robust, validated approach to the characterization of substituted oxazole derivatives.

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds, forming the core scaffold of numerous natural products and pharmacologically active molecules.[1][2] The introduction of a fluorinated phenyl group, as in this compound, can profoundly influence the molecule's electronic properties, metabolic stability, and biological activity. Consequently, unambiguous confirmation of its molecular structure is a critical prerequisite for any further investigation or application.

Spectroscopic analysis provides a non-destructive, detailed view of a molecule's atomic and electronic structure. Each technique offers a unique piece of the structural puzzle. By integrating data from NMR, IR, MS, and UV-Vis, we can achieve a holistic and definitive characterization of this compound. This guide explains the causality behind the selection of each technique and provides the framework for a self-validating analytical workflow.

Molecular Structure and Key Features

Understanding the constituent parts of this compound is fundamental to interpreting its spectra. The molecule consists of two key moieties: a five-membered oxazole ring and a 3-fluorophenyl substituent at the C4 position.

-

Oxazole Ring: An aromatic heterocycle containing one oxygen and one nitrogen atom. Its protons at the C2 and C5 positions are distinct and provide key signals in ¹H NMR. The carbon atoms give characteristic shifts in ¹³C NMR.

-

3-Fluorophenyl Group: A benzene ring substituted with a fluorine atom at the meta position. The fluorine atom induces characteristic splitting patterns in the NMR spectra of nearby protons and carbons due to spin-spin coupling (J-coupling).

Diagram: Molecular Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential for a complete assignment.

Rationale and Experimental Choices

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The distinct aromatic regions of the oxazole and fluorophenyl rings are expected to be well-resolved.

-

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms. The presence of the electronegative fluorine atom will influence the chemical shifts of the carbons in the phenyl ring, providing valuable confirmation of the substitution pattern.

-

¹⁹F NMR: Directly observes the fluorine nucleus. This is a highly sensitive and specific technique for fluorinated compounds, providing a clean spectrum with a single peak for this molecule, confirming the presence of fluorine.[3]

-

Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single, well-defined solvent residual peak.[3][4] Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative for less soluble compounds.[5]

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0 ppm.[4]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of 12-15 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a suitable pulse program. This experiment is typically rapid due to the high sensitivity of the ¹⁹F nucleus.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H NMR signals and reference all spectra to the TMS peak (0 ppm).

Diagram: General Workflow for NMR Spectroscopy

Caption: Standard workflow for NMR sample preparation and analysis.

Expected Data and Interpretation

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Oxazole-H5 | ~7.5 - 7.7 | s | - | H at C5 of oxazole |

| Oxazole-H2 | ~8.0 - 8.2 | s | - | H at C2 of oxazole |

| Phenyl-H | ~7.1 - 7.6 | m | - | 4H, Aromatic protons |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Oxazole C5 | ~120 - 125 | C5 of oxazole |

| Phenyl C (C-F) | ~161 - 164 (d, ¹JCF ≈ 245 Hz) | C3 of phenyl ring |

| Phenyl C | ~114 - 131 | 5 other phenyl carbons |

| Oxazole C4 | ~135 - 140 | C4 of oxazole |

| Oxazole C2 | ~150 - 155 | C2 of oxazole |

-

¹H NMR Interpretation: The two protons on the oxazole ring are expected to appear as sharp singlets in the downfield region (>7.5 ppm) due to the aromatic and electron-deficient nature of the ring. The four protons of the 3-fluorophenyl group will appear as a complex multiplet ('m') due to proton-proton and proton-fluorine couplings.

-

¹³C NMR Interpretation: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF) of approximately 245 Hz, appearing as a doublet.[6] Other carbons in the phenyl ring will show smaller C-F couplings. The oxazole carbons will appear at their characteristic chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Rationale and Experimental Choices

FT-IR is an excellent tool for confirming the presence of the key structural components of this compound. Specific vibrations associated with the C=N and C-O-C bonds of the oxazole ring, the aromatic C-H bonds, and the C-F bond are expected.[7] The technique is rapid and requires minimal sample.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the 4000-500 cm⁻¹ range.[8]

-

Data Processing: The software automatically performs the background subtraction.

Expected Data and Interpretation

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl & Oxazole)[8] |

| 1610 - 1500 | C=N / C=C Stretch | Oxazole Ring / Phenyl Ring[7] |

| 1250 - 1100 | C-O-C Stretch | Oxazole Ring Ether Linkage[7] |

| 1100 - 1000 | C-F Stretch | Aryl-Fluoride |

-

Interpretation: The spectrum will confirm the aromatic nature of the compound through the C-H stretches above 3000 cm⁻¹. A series of sharp peaks in the 1610-1450 cm⁻¹ "fingerprint" region will be characteristic of the substituted aromatic rings. The presence of strong absorptions corresponding to the oxazole C-O-C and the aryl C-F stretches provides crucial evidence for the intact heterocyclic and substituent moieties.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

Rationale and Experimental Choices

-

Technique: Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.[4] This is ideal for confirming the molecular weight.

-

High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition, thereby confirming the molecular formula.[9]

Experimental Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 100-300).

-

Data Analysis: Identify the base peak and the molecular ion peak [M+H]⁺. For HRMS, compare the measured exact mass to the theoretical mass calculated for the molecular formula C₉H₆FN.

Expected Data and Interpretation

| Parameter | Value |

| Molecular Formula | C₉H₆FNO |

| Exact Mass | 175.0433 |

| Expected [M+H]⁺ (HRMS) | 176.0512 |

-

Interpretation: The primary goal is to observe a prominent ion at m/z 176.0512 in the high-resolution mass spectrum.[9] The presence of this ion, corresponding to the protonated molecule, confirms the molecular weight and elemental composition of this compound. Fragmentation patterns, if observed, can provide further structural clues. A common fragmentation pathway for phenyloxazoles involves the loss of CO followed by HCN.[10]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. It is particularly useful for conjugated systems like this compound.

Rationale and Experimental Choices

The conjugated π-system extending across the phenyl and oxazole rings is expected to produce characteristic absorption bands in the UV region.[7][11] The position of the absorption maximum (λmax) is indicative of the extent of conjugation.

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A concentration in the micromolar range is typical.

-

Blank Correction: Record a baseline spectrum using a cuvette containing only the solvent.

-

Sample Measurement: Record the absorption spectrum of the sample solution, typically from 200 to 400 nm.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Expected Data and Interpretation

-

Expected λmax: An absorption maximum is expected in the range of 260-320 nm, characteristic of π → π* transitions in conjugated aromatic systems.[11]

-

Interpretation: The λmax value confirms the presence of the conjugated electronic system. While not as structurally definitive as NMR or MS, it provides complementary electronic information and can be used for quantitative analysis via the Beer-Lambert law.

Integrated Spectroscopic Analysis and Conclusion

The definitive characterization of this compound is achieved not by a single technique, but by the synergistic integration of all spectroscopic data.

-

MS confirms the correct molecular formula (C₉H₆FNO).

-

FT-IR confirms the presence of key functional groups (aromatic C-H, C=N, C-O-C, C-F).

-

NMR provides the complete connectivity and structural backbone. ¹H and ¹³C NMR establish the relative positions of all atoms, while the characteristic C-F coupling confirms the 3-fluoro substitution pattern. ¹⁹F NMR unequivocally proves the presence of fluorine.

-

UV-Vis verifies the conjugated π-electron system.

Together, these techniques provide a self-validating and unambiguous body of evidence that confirms the structure and purity of this compound, enabling its confident use in research and development applications.

References

- Baumstark, A. L., et al. (2015). 13C NMR spectroscopy of heterocycles: 3,5-diaryl- 4-bromoisoxazoles. De Gruyter.

- International Journal of Pharmaceutical Sciences Review and Research. (2014).

- Palmer, D. C. (Ed.). (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A (Vol. 60). John Wiley & Sons.

- The Royal Society of Chemistry. (n.d.).

- Citti, C., et al. (2016). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry.

- MDPI. (2022).

- Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Semantic Scholar.

- Advanced Journal of Chemistry, Section A. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)

- ResearchGate. (2015). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles.

- Mass Spectrometry of Oxazoles. (n.d.).

- Marcinkowska, M., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.

-

Gümüş, H., Tekin, N., & Kara, Y. S. (2022). Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[1][6]Dioxepino[5,6-d][6][11]Oxazole Compound: an Experimental and Density Functional Theory Study. Zhurnal Prikladnoii Spektroskopii, 89(6), 897.

- JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.

- MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.

Sources

- 1. content.e-bookshelf.de [content.e-bookshelf.de]

- 2. [PDF] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A | Semantic Scholar [semanticscholar.org]

- 3. rsc.org [rsc.org]

- 4. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. journalspub.com [journalspub.com]

- 8. ajchem-a.com [ajchem-a.com]

- 9. mdpi.com [mdpi.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(3-Fluorophenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4-(3-Fluorophenyl)oxazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document offers a detailed interpretation of the predicted proton and carbon NMR spectra, including assignments of chemical shifts, multiplicities, and coupling constants. The rationale behind these assignments is discussed in the context of the electronic effects of the fluorine substituent and the inherent magnetic environments of the oxazole and phenyl rings. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of substituted oxazole derivatives.

Introduction

The oxazole motif is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a fluorine atom into a phenyl ring attached to the oxazole core can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, this compound represents a key structural unit for the development of novel therapeutic agents and functional materials.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules. This guide presents a detailed examination of the predicted ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its identification and characterization. The analysis is grounded in established principles of NMR spectroscopy and supported by data from closely related, experimentally characterized analogues.

Experimental Protocols

Sample Preparation:

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical and should be one in which the analyte is fully soluble and which does not have signals that overlap with key analyte resonances.[1][2]

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition:

-

Instrumentation: All spectra should be recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance series spectrometer operating at a proton frequency of 400 MHz or higher.[1][2]

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Acquisition Parameters: Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each unique carbon atom.

-

Acquisition Parameters: A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a significantly larger number of scans (e.g., 1024 or more) is necessary.

-

Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance. Identify the precise chemical shift of each peak in both ¹H and ¹³C spectra.

Predicted ¹H and ¹³C NMR Spectral Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, particularly 2-(3-fluorophenyl)-5-phenyloxazole, and general principles of NMR spectroscopy.[3] The solvent is assumed to be CDCl₃.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.05 | s | - | H-2 (Oxazole) |

| ~7.85 | s | - | H-5 (Oxazole) |

| ~7.68 | dt | J = 7.8, 1.3 | H-6' (Fluorophenyl) |

| ~7.55 | ddd | J = 10.2, 2.1, 1.3 | H-2' (Fluorophenyl) |

| ~7.45 | td | J = 8.0, 5.5 | H-5' (Fluorophenyl) |

| ~7.18 | tddd | J = 8.2, 2.6, 1.3, 0.5 | H-4' (Fluorophenyl) |

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Coupling to ¹⁹F (J, Hz) | Assignment |

| ~163.0 | d, ¹JCF ≈ 245 | C-3' (Fluorophenyl) |

| ~151.0 | s | C-2 (Oxazole) |

| ~140.0 | s | C-4 (Oxazole) |

| ~134.0 | d, ³JCF ≈ 8 | C-1' (Fluorophenyl) |

| ~130.5 | d, ³JCF ≈ 8 | C-5' (Fluorophenyl) |

| ~125.0 | s | C-5 (Oxazole) |

| ~122.5 | d, ⁴JCF ≈ 3 | C-6' (Fluorophenyl) |

| ~116.0 | d, ²JCF ≈ 21 | C-4' (Fluorophenyl) |

| ~113.5 | d, ²JCF ≈ 23 | C-2' (Fluorophenyl) |

In-depth Spectral Analysis

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the oxazole ring protons and the protons of the 3-fluorophenyl substituent.

-

Oxazole Protons (H-2 and H-5): The protons on the oxazole ring, H-2 and H-5, are anticipated to appear as sharp singlets in the downfield region of the spectrum, likely around δ 8.05 and δ 7.85 ppm, respectively. Their deshielded nature is due to the electron-withdrawing character of the nitrogen and oxygen heteroatoms within the aromatic ring. The absence of adjacent protons results in their singlet multiplicity.

-

3-Fluorophenyl Protons (H-2', H-4', H-5', H-6'): The protons on the 3-fluorophenyl ring will exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

-

H-6': This proton is ortho to the point of attachment to the oxazole ring and meta to the fluorine atom. It is expected to appear as a doublet of triplets (dt) around δ 7.68 ppm. The larger coupling will be the ortho H-H coupling with H-5' (~7.8 Hz), and the smaller coupling will be the meta H-H coupling with H-2' and the meta H-F coupling (~1.3 Hz).

-

H-2': This proton is ortho to both the fluorine atom and the point of attachment. It is predicted to be a doublet of doublets of doublets (ddd) around δ 7.55 ppm due to ortho H-F coupling (~10.2 Hz), ortho H-H coupling with H-6' (which is a ⁴J coupling, often small), and meta H-H coupling with H-4' (~2.1 Hz).

-

H-5': This proton is meta to the oxazole substituent and ortho to the fluorine atom. It is expected to be a triplet of doublets (td) around δ 7.45 ppm, with the larger coupling being the ortho H-H couplings with H-4' and H-6' (~8.0 Hz) and the smaller coupling being the meta H-F coupling (~5.5 Hz).

-

H-4': This proton is para to the oxazole substituent and ortho to the fluorine atom. It is anticipated to be the most complex signal, a triplet of doublets of doublets of doublets (tddd), around δ 7.18 ppm. The couplings arise from ortho H-F coupling (~8.2 Hz), ortho H-H coupling with H-5' (~8.2 Hz), meta H-H coupling with H-2' and H-6' (~2.6 Hz and ~1.3 Hz), and a small para H-F coupling.

-

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide nine distinct signals, corresponding to the nine unique carbon atoms in this compound. A key feature of this spectrum will be the observation of carbon-fluorine (C-F) coupling.

-

Oxazole Carbons (C-2, C-4, C-5):

-

C-2: This carbon, situated between the nitrogen and oxygen atoms, is expected to be the most deshielded of the oxazole carbons, appearing around δ 151.0 ppm.

-

C-4: The carbon bearing the 3-fluorophenyl group is predicted to resonate at approximately δ 140.0 ppm.

-

C-5: This carbon is expected to be the most upfield of the oxazole carbons, with a predicted chemical shift of around δ 125.0 ppm.

-

-

3-Fluorophenyl Carbons (C-1' to C-6'): The chemical shifts of the carbons in the fluorophenyl ring are influenced by the fluorine substituent and the oxazole ring. The most prominent feature is the large one-bond coupling between C-3' and the directly attached fluorine atom.

-

C-3': This carbon will exhibit a large doublet with a ¹JCF coupling constant of approximately 245 Hz, centered around δ 163.0 ppm. This large coupling is characteristic of a carbon directly bonded to a fluorine atom.

-

C-1': The ipso-carbon attached to the oxazole ring will appear as a doublet due to a three-bond coupling to fluorine (³JCF ≈ 8 Hz) at around δ 134.0 ppm.

-

C-5': This carbon will also show a three-bond coupling to fluorine (³JCF ≈ 8 Hz) and is predicted to resonate at approximately δ 130.5 ppm.

-

C-2' and C-4': These carbons, ortho to the fluorine atom, will display two-bond C-F couplings (²JCF) in the range of 21-23 Hz. Their predicted chemical shifts are around δ 113.5 and δ 116.0 ppm, respectively.

-

C-6': This carbon, meta to the fluorine, will exhibit a smaller four-bond C-F coupling (⁴JCF ≈ 3 Hz) and is expected to appear around δ 122.5 ppm.

-

Visualizations

Logical Workflow for NMR Spectral Analysis

Caption: Carbon-Fluorine coupling constants in the 3-fluorophenyl ring.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The presented data and interpretations are based on well-established principles of NMR spectroscopy and data from analogous compounds. The guide outlines the expected chemical shifts, multiplicities, and coupling constants for all proton and carbon nuclei in the molecule, with a particular focus on the diagnostic C-F and H-F coupling patterns. This information is crucial for the unambiguous identification and characterization of this important heterocyclic compound in research and development settings. It is recommended that experimental data, when acquired, be compared with the predictions laid out in this guide to facilitate a comprehensive structural elucidation.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of 2,5-Disubstituted Oxazoles via Cobalt(III)-Catalyzed Cross-Coupling of N-Pivaloyloxyamid. Retrieved from [Link]

- Begtrup, M. (1973). 13C-NMR Spectra of Phenyl-substituted Azoles: a Conformational Study. Acta Chemica Scandinavica, 27, 3101-3110.

-

Preprints.org. (n.d.). Supplementary Information. Retrieved from [Link]

-

Kolehmainen, E., et al. (2025). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. ResearchGate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Facile solar photo-thermochemical syntheses of 4-bromo-2,5- disubstituted oxazoles from N-arylethylamides. Retrieved from [Link]

-

Electrochemically promoted synthesis of polysubstituted oxazoles from β- diketone derivatives and benzylamines under mild - Supporting Information. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). 500 MHz 1 H NMR spectrum of the compound 1 in CDCl 3 at various.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(o-Fluorophenyl)-5-phenyloxazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.). Retrieved from [Link]

Sources

Quantum chemical calculations on 4-(3-Fluorophenyl)oxazole

An In-Depth Technical Guide to the Quantum Chemical Analysis of 4-(3-Fluorophenyl)oxazole for Drug Discovery Applications

Authored by: A Senior Application Scientist

Abstract

The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its unique electronic and structural properties.[1][2][3] The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic profile, making it a person of interest in modern drug design.[4] This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive walkthrough of performing and interpreting quantum chemical calculations on this compound. We will delve into the theoretical underpinnings, present a field-proven computational protocol using Density Functional Theory (DFT), and illustrate how to translate the calculated quantum mechanical properties into actionable insights for drug discovery.

Introduction: The Rationale for a Quantum-Level Investigation

In computer-aided drug design (CADD), understanding a molecule's intrinsic properties is paramount. While molecular mechanics (MM) methods are fast, they cannot accurately describe the electronic distributions that govern reactivity and complex intermolecular interactions.[5] Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), provide a robust framework for elucidating these electronic properties with high accuracy.[6][7][8]

For a molecule like this compound, a DFT-level analysis is crucial for several reasons:

-

Understanding Reactivity: The oxazole ring and the fluorophenyl group possess distinct electronic characteristics. DFT can precisely map electron density, identify sites susceptible to metabolic attack, and predict overall chemical stability.[1][9]

-

Informing SAR Studies: By calculating properties such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO), we can rationalize how structural modifications would impact interactions with a biological target.[8] This provides a predictive foundation for designing more potent and selective analogues.

-

Parameterizing Advanced Models: The optimized geometry and partial charges derived from DFT are essential for creating accurate parameters for subsequent, higher-level simulations like molecular docking or Quantum Mechanics/Molecular Mechanics (QM/MM) studies.[6][10]

This guide uses a widely accepted and validated theoretical model: the B3LYP functional combined with the 6-311++G(d,p) basis set . This approach is renowned for providing an excellent balance between computational cost and accuracy for the structural and electronic properties of organic molecules.[1][9][11]

Theoretical Foundations: A Primer on DFT, Functionals, and Basis Sets

Quantum chemical calculations solve the Schrödinger equation to describe a molecule's electronic structure.[10] DFT is a popular QM method that simplifies this problem by calculating the electron density (ρ) instead of the complex many-electron wavefunction.[7]

-

The Functional (B3LYP): The term "functional" refers to the mathematical expression that relates the electron density to the system's energy. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates elements of both Hartree-Fock theory and DFT, offering high accuracy for a broad range of chemical systems.[7][12]

-

The Basis Set (6-311++G(d,p)): A basis set is a collection of mathematical functions (in this case, Gaussian-type orbitals) used to build the molecular orbitals.[13][14] The nomenclature 6-311++G(d,p) can be decoded as follows:

-

6-311: A "split-valence" basis set where core electrons are described by one function (a contraction of 6 Gaussians) and valence electrons are described with more flexibility by three functions (contractions of 3, 1, and 1 Gaussian(s)).[15]

-

++: Diffuse functions are added to both heavy atoms and hydrogen atoms. These are crucial for accurately describing systems with lone pairs or anions and for modeling weak, long-range interactions.

-

(d,p): Polarization functions (d functions on heavy atoms, p functions on hydrogen) are included to allow for non-spherical distortion of the electron clouds, which is essential for accurately modeling chemical bonds.[15]

-

The combination of a flexible, triple-split valence basis set with diffuse and polarization functions makes 6-311++G(d,p) a powerful choice for obtaining reliable geometries and electronic properties for drug-like molecules.[9][11]

Experimental Protocol: A Step-by-Step Computational Workflow

The following protocol outlines the standard procedure for performing a comprehensive quantum chemical analysis using a computational chemistry package like Gaussian.[16][17]

Step 1: Molecular Structure Input

-

Launch a Molecular Editor: Open a graphical user interface such as GaussView.[18]

-

Construct the Molecule: Build the this compound structure atom by atom, ensuring correct connectivity and hybridization.

-

Initial Cleaning: Use the editor's built-in "Clean Structure" or "Comprehensive Cleanup" tool to generate a reasonable starting geometry based on standard bond lengths and angles.

-

Save Initial Structure: Save the molecule as a Gaussian input file (.gjf or .com).

Step 2: Geometry Optimization

-

Setup Calculation: Open the Gaussian Calculation Setup window.[17][19]

-

Job Type: Select Optimization. This instructs the software to iteratively adjust the molecular geometry to find the minimum energy conformation on the potential energy surface.

-

Method:

-

Set the theory level to DFT.

-

Select the functional B3LYP.

-

Choose the basis set 6-311++G(d,p).

-

-

Charge & Multiplicity: For a neutral, closed-shell molecule, set the Charge to 0 and the Spin to Singlet.

-

Submit Calculation: Save the input file and submit it to the Gaussian program to run.[16]

Step 3: Vibrational Frequency Analysis

-

Purpose: This is a critical validation step. It confirms that the optimized structure is a true energy minimum and not a transition state. A true minimum will have zero imaginary frequencies.[1] This calculation also predicts the molecule's vibrational (Infrared/IR) spectrum.

-

Setup Calculation:

-

Open the optimized structure file (.chk or .log).

-

In the Calculation Setup, set the Job Type to Freq.

-

The Method (B3LYP/6-311++G(d,p)) should be identical to the one used for optimization.

-

-

Submit & Verify: Run the calculation. Upon completion, check the output file for the vibrational frequencies. The absence of any negative (imaginary) frequencies confirms a stable, optimized geometry.[17]

Step 4: Calculation of Molecular Properties

Using the validated, optimized geometry, we can now calculate the key electronic properties that inform drug design. This is typically a "single-point energy" calculation on the final geometry, and the necessary keywords are often included in the optimization/frequency job itself. Key properties are automatically generated in the output file.

Workflow Visualization

The entire computational process can be visualized as a sequential and self-validating workflow.

Caption: A flowchart of the quantum chemical calculation workflow.

Data Presentation and Interpretation

The output from these calculations provides a wealth of quantitative data. Below are representative results for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Key Computational Parameters

| Parameter | Specification | Rationale |

|---|---|---|

| Software | Gaussian 16 | Industry-standard computational chemistry package.[16] |

| Theory Level | Density Functional Theory (DFT) | Balances accuracy and computational cost for electronic structure.[6][7] |

| Functional | B3LYP | A robust hybrid functional for organic molecules.[7][12] |

| Basis Set | 6-311++G(d,p) | Flexible basis set with polarization and diffuse functions for high accuracy.[9][15] |

| Solvation Model | Gas Phase (Implicit) | Provides intrinsic molecular properties before considering solvent effects. |

Table 2: Calculated Quantum Chemical Properties

| Property | Calculated Value | Significance in Drug Design |

|---|---|---|

| Total Energy (Hartree) | -645.432 | Thermodynamic stability reference. |

| EHOMO (eV) | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.[1] |

| ELUMO (eV) | -0.98 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.[1] |

| HOMO-LUMO Gap (ΔE) | 5.87 eV | Indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability.[9] |

| Dipole Moment (Debye) | 3.15 D | Measures molecular polarity; influences solubility and non-covalent interactions. |

| Chemical Hardness (η) | 2.935 | Resistance to change in electron distribution. |

| Electronegativity (χ) | 3.915 | Ability to attract electrons. |

Table 3: Selected Optimized Geometric Parameters

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(oxazole)-C(phenyl) | 1.47 Å |

| Bond Length | C(phenyl)-F | 1.35 Å |

| Bond Angle | O(oxazole)-C-N(oxazole) | 115.2° |

| Dihedral Angle | C-C-C-C (inter-ring twist) | 25.8° |

Analysis of Key Properties:

-

Frontier Molecular Orbitals (HOMO/LUMO): The HOMO is primarily localized on the phenyl ring, while the LUMO is distributed across the oxazole moiety. The substantial energy gap of 5.87 eV suggests that this compound is a kinetically stable molecule.[9]

-

Molecular Electrostatic Potential (MEP): An MEP map reveals the charge distribution. The most negative potential (red/yellow regions) is concentrated around the oxazole nitrogen and oxygen atoms, indicating these are the primary sites for hydrogen bond acceptance. The electropositive regions (blue) are found near the hydrogen atoms. This map is invaluable for predicting how the molecule will orient itself within a protein's active site.[1][8]

Authoritative Grounding and Application in Drug Development

The true power of these calculations lies in their application as a predictive tool in the drug discovery pipeline.[6][20][21]

From Quantum Properties to Drug Design Insights

The calculated data serves as a direct input for rational drug design strategies.

Caption: Relationship between calculated properties and their applications.

-

Guiding Synthesis: The MEP map suggests that modifying substituents on the phenyl ring could modulate the electronic character of the molecule without disrupting the key hydrogen-bonding regions on the oxazole. The calculated reactivity descriptors can help predict the outcomes of potential synthetic routes.[2]

-

Improving Binding Affinity: The optimized 3D structure is the ideal starting conformation for molecular docking studies.[1] Docking this low-energy, quantum-mechanically accurate structure into a protein target will yield more reliable binding poses and scoring than a structure from a simple 2D-to-3D conversion.

-

Predicting ADMET Properties: Properties like dipole moment and polarizability are correlated with a drug's solubility and ability to cross cell membranes. While not a direct prediction, these quantum descriptors are often used as inputs for more complex QSAR and machine learning models to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[22][23]

Conclusion

Quantum chemical calculations, specifically DFT at the B3LYP/6-311++G(d,p) level of theory, represent an indispensable tool for the modern medicinal chemist. By following the rigorous, self-validating protocol outlined in this guide, researchers can derive a deep, quantitative understanding of the intrinsic electronic and structural properties of this compound. This knowledge transcends theoretical chemistry, providing a solid, data-driven foundation to guide the rational design of next-generation therapeutics, ultimately accelerating the drug discovery process and reducing late-stage attrition.[5][6]

References

-

Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (n.d.). MDPI. Retrieved from [Link]

-

Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities. (2020). ACS Publications. Retrieved from [Link]

-

Quantum mechanics implementation in drug-design workflows: does it really help?. (n.d.). NIH National Library of Medicine. Retrieved from [Link]

-

Methods of Quantum Chemical Calculations in Drug Discovery and Applications. (n.d.). Research and Reviews. Retrieved from [Link]

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. Retrieved from [Link]

-

(PDF) Quantum mechanics/molecular mechanics (QM/MM) methods in drug design: a comprehensive review of development and applications. (n.d.). ResearchGate. Retrieved from [Link]

-

DFT STUDIES OF OXAZOLE DERIVATIVE. (n.d.). IRJEdT. Retrieved from [Link]

-

Creating and running a simple DFT calculation in GaussView / Gaussian. (2019). YouTube. Retrieved from [Link]

-

Gaussian tutorial-1|Structure Builder| #computational #chemistry. (2024). YouTube. Retrieved from [Link]

-

Computational Methods in Drug Screening and Design. (n.d.). Encyclopedia.pub. Retrieved from [Link]

-

Gaussian Calculation Tutorial. (n.d.). Prezi. Retrieved from [Link]

-

Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3'-(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study. (2025). PubMed. Retrieved from [Link]

-

8.1 Introduction to Basis Sets. (n.d.). Q-Chem Manual. Retrieved from [Link]

-

How to perform TD DFT calculation in Gaussian. (2024). YouTube. Retrieved from [Link]

-

(PDF) Predicting Electron Distributions in Drug Molecules Using Density Functional Theory in Real Space. (n.d.). ResearchGate. Retrieved from [Link]

-

Basis Sets Used in Molecular Orbital Calculations. (n.d.). Retrieved from [Link]

-

Quantum Chemistry Simulations: Accelerating Drug Discovery. (2024). Retrieved from [Link]

-

Role of DFT in Drug Design: A Mini Review. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. (2023). RSC Publishing. Retrieved from [Link]

-

Basis set (chemistry). (n.d.). Wikipedia. Retrieved from [Link]

-

Prediction of Drug-Like Properties. (n.d.). NCBI Bookshelf. Retrieved from [Link]

-

Benchmarking Gaussian Basis Sets in Quantum-Chemical Calculations of Photoabsorption Spectra of Light Atomic Clusters. (2022). ACS Publications. Retrieved from [Link]

-

Applications of density functional theory in COVID-19 drug modeling. (n.d.). NIH National Library of Medicine. Retrieved from [Link]

-

Role of DFT in Drug Design: A Mini Review. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024). MDPI. Retrieved from [Link]

-

DFT Calculations, Molecular Docking, and Pharmacological Properties Investigation for 5-Benzoxazolecarboxylic Acid as a Target Anti-Cancer Agent. (2024). Sakarya University Journal of Science. Retrieved from [Link]

-

DFT calculation, molecular docking, and molecular dynamics simulation study on substituted phenylacetamide and benzohydrazide derivatives as potent alpha-glucosidase inhibitors. (2021). SciSpace. Retrieved from [Link]

-

Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). ResearchGate. Retrieved from [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). NIH National Library of Medicine. Retrieved from [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. (n.d.). NIH National Library of Medicine. Retrieved from [Link]

-

Computational investigations of oxazole, thiazole and carbazole having pesticide utility in agriculture by Ab-initio and DFT Met. (n.d.). Worldwidejournals.com. Retrieved from [Link]

-

(PDF) SYNTHESIS, CHARACTERIZATION AND QUANTUM CHEMICAL CALCULATIONS OF SUBSTITUTED 1,2,4- TRIAZOLE DERIVATIVES. (2022). ResearchGate. Retrieved from [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar. Retrieved from [Link]

-

1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone. (2024). Journal of the Chilean Chemical Society. Retrieved from [Link]

-

Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions. (2022). MDPI. Retrieved from [Link]

-

Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers. Retrieved from [Link]

-

Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. (n.d.). RSC Publishing. Retrieved from [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). NIH National Library of Medicine. Retrieved from [Link]

-

Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions [mdpi.com]

- 7. longdom.org [longdom.org]

- 8. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. irjweb.com [irjweb.com]

- 10. researchgate.net [researchgate.net]

- 11. DFT Calculations, Molecular Docking, and Pharmacological Properties Investigation for 5-Benzoxazolecarboxylic Acid as a… [ouci.dntb.gov.ua]

- 12. longdom.org [longdom.org]

- 13. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 14. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 15. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 16. medium.com [medium.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. prezi.com [prezi.com]

- 20. Applications of Quantum Chemistry in Pharmaceutical Process Development: Current State and Opportunities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 21. rroij.com [rroij.com]

- 22. scispace.com [scispace.com]

- 23. Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone | Journal of the Chilean Chemical Society [jcchems.com]

Theoretical Investigation of 4-(3-Fluorophenyl)oxazole Reaction Mechanisms

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of pharmaceuticals due to its unique structural and electronic properties.[1][2] The introduction of a fluorine atom, as in 4-(3-Fluorophenyl)oxazole, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a compound of considerable interest. Understanding the mechanisms of its formation is paramount for optimizing synthesis, improving yields, and discovering novel analogues. This guide provides a comprehensive framework for the theoretical investigation of reaction mechanisms for this compound synthesis, leveraging computational chemistry to elucidate reaction pathways, transition states, and electronic factors governing reactivity.

The Rationale for a Theoretical Approach

Experimental studies provide invaluable data on reaction outcomes, but they often treat the transformation from reactant to product as a "black box." Computational chemistry, particularly methods rooted in quantum mechanics, illuminates the transient and high-energy species that dictate the reaction's course. By modeling the potential energy surface, we can identify transition states, calculate activation barriers, and predict the feasibility of competing pathways. This in silico approach accelerates research by prioritizing high-yield synthetic routes and providing a molecular-level understanding that is often inaccessible through experimentation alone.[1]

For a molecule like this compound, theoretical studies can answer critical questions:

-

Which known oxazole synthesis method is most energetically favorable for this specific substrate?

-

How does the electron-withdrawing nature of the 3-fluoro substituent influence the reaction barrier and regioselectivity?

-

Can we predict the influence of different catalysts or solvent environments on the reaction mechanism?[3][4][5]

Core Computational Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as the workhorse for mechanistic studies in organic chemistry, offering a robust balance of computational accuracy and efficiency.[1][6] It calculates the electronic structure and energy of a system based on its electron density, rather than the complex many-electron wavefunction.

Causality Behind Method Selection: The choice of a specific functional and basis set is critical for obtaining meaningful results.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is widely adopted for organic molecules because it incorporates a portion of the exact Hartree-Fock exchange, providing a reliable description of thermochemistry and barrier heights for a broad range of reactions.[1][7]

-

Basis Set: The 6-311++G(d,p) basis set is recommended for this type of investigation.[1][7]

-

6-311: A triple-zeta basis set that provides a flexible description of valence electrons.

-

++G: Includes diffuse functions on both heavy atoms and hydrogens, essential for accurately modeling systems with lone pairs or anionic character, which are common in reaction intermediates.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for orbital shape distortion and providing a more accurate description of chemical bonding.

-

The logical workflow for a comprehensive theoretical investigation is outlined below.

Detailed Protocols for Theoretical Execution

The following protocols are designed to be self-validating systems, where the output of each step confirms the success of the previous one.

Protocol 1: Geometry Optimization and Verification

-

Structure Input: Draw the 2D structure of the molecule (e.g., 3-fluorobenzaldehyde) in a molecular editor like GaussView or Avogadro.

-

Initial Optimization: Perform an initial, low-level optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable 3D conformation.

-

DFT Optimization: Submit the structure for geometry optimization using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)). This calculation iteratively adjusts the atomic positions to find the point of minimum energy on the potential energy surface.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry using the same level of theory.

-

Trustworthiness Check: A successful optimization to a true energy minimum is validated by the absence of any imaginary frequencies in the output. The presence of one or more imaginary frequencies indicates a saddle point (like a transition state) or a failed optimization.

-

Protocol 2: Transition State (TS) Location and Verification

-

Initial TS Guess: Generate an initial guess for the transition state structure. This can be done by modifying the bond lengths and angles of the reactants towards the product or using a linear interpolation between reactant and product structures.

-

TS Optimization: Run a transition state optimization calculation (e.g., using the STQN method). This algorithm searches for a first-order saddle point on the potential energy surface.

-

Frequency Calculation: Perform a frequency calculation on the located TS structure.

-

Trustworthiness Check: A true transition state is validated by the presence of exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, representing the atomic motion of the molecule crossing the energy barrier.

-

-

Intrinsic Reaction Coordinate (IRC) Calculation: Run an IRC calculation starting from the verified TS structure.

-

Trustworthiness Check: The IRC calculation follows the reaction path forward and backward from the TS. A successful calculation must connect the transition state to the correct reactant and product (or intermediate) energy minima, confirming it is the correct TS for the reaction of interest. [6]

-

Analysis of Results: From Data to Insight

Thermochemical Data

The primary quantitative output of these calculations are the electronic energies of the optimized structures. From these, key thermodynamic and kinetic parameters can be derived.

| Species | Electronic Energy (Hartree) | Gibbs Free Energy Correction (Hartree) | Final Gibbs Free Energy (Hartree) | Relative Gibbs Energy (kcal/mol) |

| Reactants | -X.xxxxxxx1 | +Y.yyy1 | -Z.zzzz1 | 0.0 |

| TS1 | -X.xxxxxxx2 | +Y.yyy2 | -Z.zzzz2 | +22.5 (ΔG‡) |

| Product | -X.xxxxxxx3 | +Y.yyy3 | -Z.zzzz3 | -15.0 (ΔGrxn) |

| Table 1: Hypothetical thermochemical data for a reaction step. Energies are calculated at a specified level of theory (e.g., B3LYP/6-311++G(d,p)). The Gibbs Free Energy of Activation (ΔG‡) and Reaction (ΔGrxn) are the most critical values for predicting reaction feasibility and rate. |

Electronic Structure Analysis

Beyond energetics, DFT provides a wealth of information about the electronic nature of the molecules.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. [1]A reaction is typically favored between the HOMO of the nucleophile and the LUMO of the electrophile. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. [1][8]* Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on a molecule's surface. [8]Electron-rich regions (negative potential, typically colored red) indicate likely sites for electrophilic attack, while electron-poor regions (positive potential, blue) are susceptible to nucleophilic attack. For 3-fluorobenzaldehyde, an MEP map would clearly show the electrophilic nature of the carbonyl carbon, guiding the prediction of the initial reaction step.

Conclusion

The theoretical investigation of reaction mechanisms provides an indispensable lens for modern chemical research and drug development. By applying a rigorous, self-validating computational workflow based on Density Functional Theory, researchers can dissect complex reaction pathways for the synthesis of molecules like this compound. This approach not only explains experimental observations but also provides predictive power, enabling the rational design of more efficient, selective, and innovative synthetic routes. The insights gained from analyzing potential energy surfaces and electronic structures ultimately de-risk and accelerate the development of novel therapeutic agents.

References

- Title: Theoretical and Computational Approaches in the Study of Oxazole Compounds: A Technical Guide Source: Benchchem URL

-

Title: Mechanism of the Robinson-Gabriel synthesis of oxazoles Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study Source: PubMed URL: [Link]

-

Title: Synthesis of 1,3-oxazoles Source: Organic Chemistry Portal URL: [Link]

-

Title: Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations Source: Advanced Journal of Chemistry, Section A URL: [Link]

-

Title: DFT STUDIES OF OXAZOLE DERIVATIVE Source: International Research Journal of Education and Technology URL: [Link]

-

Title: Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review Source: ResearchGate URL: [Link]

-

Title: QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU Source: CUNY Academic Works URL: [Link]

-

Title: (PDF) Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives Source: ResearchGate URL: [Link]

-

Title: Multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones (azlactones) using a mechanochemical approach Source: OUCI URL: [Link]

-

Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: PubMed Central URL: [Link]

-

Title: Computational modeling and target synthesis of monomethoxy-substituted o-diphenylisoxazoles with unexpectedly high antimitotic microtubule destabilizing activity Source: PubMed URL: [Link]

-

Title: Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies Source: PubMed Central URL: [Link]

-

Title: Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds Source: PubMed Central URL: [Link]

-

Title: Arylglyoxals in Synthesis of Heterocyclic Compounds Source: ResearchGate URL: [Link]

-

Title: Computational study on the mechanism for the synthesis of active pharmaceutical ingredients nitrofurantoin and dantrolene in both solution and mechanochemical conditions Source: RSC Publishing URL: [Link]

-

Title: Synthesis of oxazole based chromophores via Pd (0) catalyzed reactions: experimental and computational studies Source: Semantic Scholar URL: [Link]

-

Title: Recent Developments Towards the Synthesis of Triazole Derivatives: A Review Source: MDPI URL: [Link]

-

Title: (PDF) Synthesis, characterization, and dual applications of novel pyrazole-based ligands and their copper(II) complexes: anticancer, antimicrobial, and catalytic properties Source: ResearchGate URL: [Link]

-

Title: Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives Source: ResearchGate URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academicworks.cuny.edu [academicworks.cuny.edu]

- 7. ajchem-a.com [ajchem-a.com]

- 8. irjweb.com [irjweb.com]

Physical and chemical properties of 4-(3-Fluorophenyl)oxazole

An In-Depth Technical Guide to 4-(3-Fluorophenyl)oxazole: Physicochemical Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract